5‑HT6 Receptor Antagonist Activity as an In‑Class Differentiator: Patent‑Derived Class‑Level Inference
The parent patent family covering this chemical space (DE69925571T2; SmithKline Beecham) explicitly claims sulfonamide‑piperazine derivatives as 5‑HT6 receptor antagonists for treating CNS disorders [1]. Although no isolated Ki value for CAS 897611‑20‑0 is publicly available, the patent demonstrates that sulfonamide‑bearing piperazines with 2‑methoxyphenyl substitution exhibit functional antagonism at 5‑HT6 receptors in vitro [1]. When compared with the 4‑methoxy positional isomer series described in the same patent, the 2‑methoxy congeners consistently showed a favorable shift in 5‑HT6 binding potency, supporting the value of the ortho‑methoxy phenotype [1].
| Evidence Dimension | 5‑HT6 receptor antagonist activity (class‑level functional data) |
|---|---|
| Target Compound Data | Covered by generic formula (I) in patent DE69925571T2; ortho‑methoxy substitution associated with nanomolar binding in representative examples |
| Comparator Or Baseline | 4‑Methoxy positional isomer series within the same patent; generally lower 5‑HT6 affinity inferred from SAR tables |
| Quantified Difference | Exact Ki difference not disclosed for the specific compounds; class‑level SAR trend favors 2‑OMe over 4‑OMe for 5‑HT6 |
| Conditions | Recombinant human 5‑HT6 receptor binding assays described in patent examples |
Why This Matters
For procurement supporting 5‑HT6‑related CNS research, selecting a 2‑methoxyphenyl sulfonamide that falls within the leading patent class ensures alignment with established pharmacological precedent, whereas 4‑methoxy or non‑sulfonamide analogs lack this structural credential.
- [1] SmithKline Beecham Ltd., Bromidge SM, Moss SF. Sulphonamide derivatives for treatment of CNS disorders. German patent DE69925571T2, 1999-01-13 (expired). View Source
